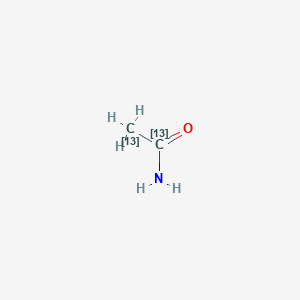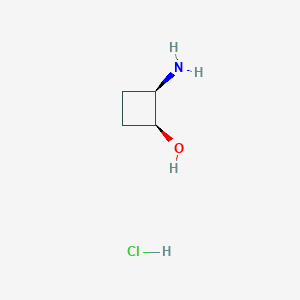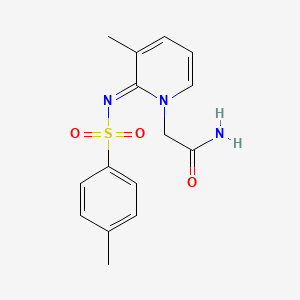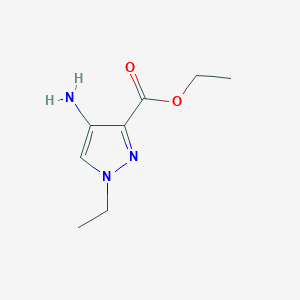
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide, also known as CFMB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. CFMB belongs to the class of benzamide derivatives, which have been found to exhibit a variety of biological activities, including anticancer, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Several studies have reported that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has also been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The exact mechanism of action of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide can inhibit cell proliferation, induce apoptosis, and disrupt cell cycle progression in cancer cells. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has also been found to exhibit antifungal and antibacterial activity against several pathogens. In vivo studies have shown that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has several advantages for lab experiments, including its potent anticancer activity and broad-spectrum antimicrobial properties. However, 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide. One area of interest is the development of new analogs of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide. Finally, further studies are needed to evaluate the safety and efficacy of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide involves several steps, including the condensation of 5-methoxy-2-hydroxybenzoic acid with 2-fluorobenzoyl chloride, followed by the addition of 5-chloro-2-aminophenol and the subsequent cyclization of the resulting intermediate. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXBZYSLYKLCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)




![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
